(Z)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide
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Overview
Description
(Z)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling Reaction: The benzoxazole derivative is then coupled with a suitable aldehyde or ketone to form the desired enamide. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzoxazole rings.
Reduction: Reduction reactions can target the enamide linkage, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and alcohols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major product is typically the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Fluorescent Dyes: The compound can be used as a precursor for the synthesis of fluorescent dyes with large Stokes shifts and high stability.
Ligands: It can serve as a ligand in coordination chemistry, forming complexes with metals.
Biology and Medicine
β-Estrogen Receptor Ligands: The compound has potential as a ligand for β-estrogen receptors, showing anti-adipogenic activity.
Imaging Agents: Its derivatives can be used in live cell imaging due to their fluorescent properties.
Industry
Material Science: The compound can be used in the development of new materials with specific optical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as β-estrogen receptors. The mechanism involves binding to the receptor, which then influences the expression of genes involved in adipogenesis, energy expenditure, and lipid metabolism . This interaction can lead to reduced adipocyte differentiation and lipid accumulation.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzoxazol-2-yl)-4-chloroaniline: Similar in structure but with a chlorine substituent.
S-Dihydrodaidzein: Another β-estrogen receptor ligand with similar anti-adipogenic activity.
1,3-Benzoxazol-2-amine: A simpler benzoxazole derivative used in various chemical applications.
Uniqueness
(Z)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide is unique due to its specific combination of a benzoxazole ring, a phenyl group, and an enamide linkage. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-16-18(23-25-20-11-5-6-13-21(20)27-23)10-7-12-19(16)24-22(26)15-14-17-8-3-2-4-9-17/h2-15H,1H3,(H,24,26)/b15-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFBJTKWMNGXGL-PFONDFGASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)/C=C\C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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